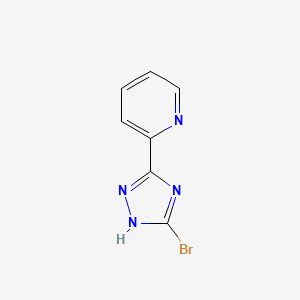

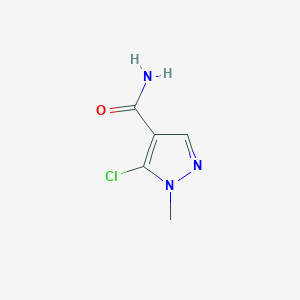

2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

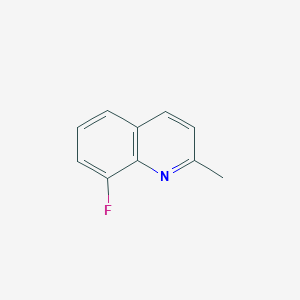

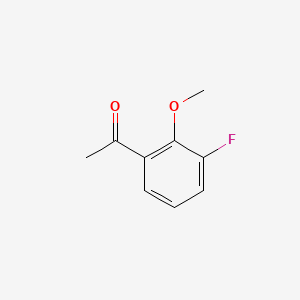

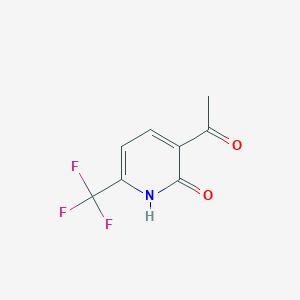

The compound "2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine" is a brominated triazolopyridine derivative. These types of compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The presence of the bromine atom and the triazole ring in the pyridine framework can significantly influence the chemical and physical properties of the compound, making it a valuable target for synthesis and study .

Synthesis Analysis

The synthesis of related triazolopyridine derivatives often involves multi-step reactions starting from simple precursors such as 2-cyanopridine. For instance, the synthesis of 3-(pyridin-2-yl)-1,2,4-triazole derivatives is achieved through a two-step process starting from 2-cyanopridine, followed by reactions with various chloro-methyl pyridines to yield a series of derivatives . Similarly, the synthesis of 1,2,4-triazolo[1,5-a]pyridines can be performed via metal-free oxidative N-N bond formation, which is a convenient method for constructing the triazolopyridine skeleton . These methods highlight the versatility and adaptability of synthetic strategies for triazolopyridine derivatives.

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives is often characterized using techniques such as single-crystal X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was investigated using single-crystal X-ray diffraction, revealing details about its molecular geometry and intermolecular interactions . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Triazolopyridine derivatives can undergo various chemical reactions, including substitution reactions. For instance, 7-amino[1,2,3]triazolo[1,5-a]pyridines can react with sulfuric acid to yield hydroxyalkylpyridines, or with bromine to give brominated pyridines. The anions from these amines are ambident, leading to acylation on nitrogen or alkylation on nitrogen or carbon, resulting in a range of products . These reactions demonstrate the chemical versatility of triazolopyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives are influenced by their molecular structure. The presence of substituents such as bromine atoms and triazole rings can affect the compound's density, melting point, solubility, and stability. The crystal packing is often stabilized by hydrogen bonding and π-π interactions, as seen in the crystal structure of related compounds . These interactions can also influence the compound's luminescent properties, as observed in the self-assembly formation of a luminescent metallogel from bis(triazol-4-yl)pyridine ligands .

科学的研究の応用

Synthesis and Chemical Properties

Compounds containing 1,2,4-triazole and pyridine units, similar to "2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine," are of great interest due to their diverse chemical properties and applications in the synthesis of complex molecules. These compounds serve as versatile intermediates in the preparation of a wide range of substances, including metal complexes, catalysts, and organic materials with potential biological and electrochemical activities (Boča, Jameson, & Linert, 2011). Furthermore, the regioselective functionalization of pyridines, which includes structures similar to the compound , highlights the strategic approaches employed in modifying such scaffolds for desired properties and reactivities (Manolikakes, Barl, Sämann, & Knochel, 2013).

Biological and Medicinal Applications

The triazole ring, a key feature in "2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine," is renowned for its biological relevance. Compounds featuring the 1,2,4-triazole moiety are investigated for various therapeutic potentials, including antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. These activities are attributed to the triazole ring's ability to interact with biological targets through hydrogen bonding and other interactions (Ohloblina, 2022). The structural versatility and potential for diverse biological activities make such compounds significant in drug discovery and development.

Chemosensing and Optical Applications

Pyridine and triazole derivatives are also explored for their chemosensing capabilities, especially in detecting metal ions and other analytes due to their selective binding properties. These applications are crucial in environmental monitoring, biological studies, and analytical chemistry, demonstrating the wide-ranging utility of compounds with these heterocyclic frameworks (Alharbi, 2022).

特性

IUPAC Name |

2-(5-bromo-1H-1,2,4-triazol-3-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIVYLRDPMZJGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472001 |

Source

|

| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-5-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine | |

CAS RN |

219508-87-9 |

Source

|

| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-5-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

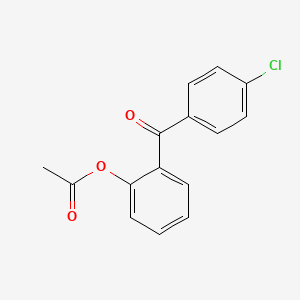

![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)